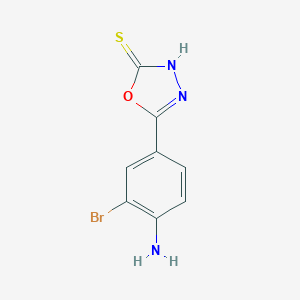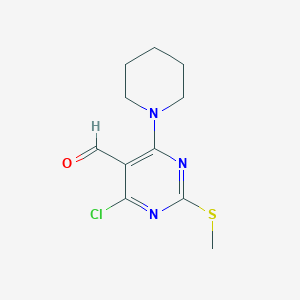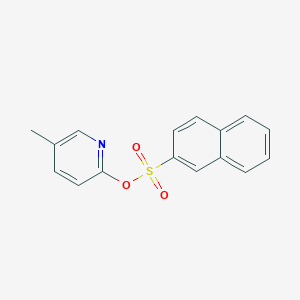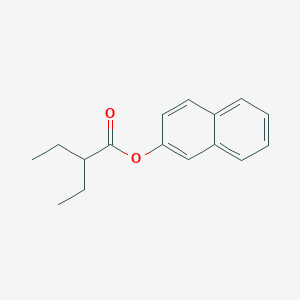
N-(2,5-dichlorophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)cyclopentanecarboxamide, also known as DCPA, is a widely used herbicide that belongs to the cyclohexanedione family. It is commonly used to control weeds in turfgrass, ornamentals, and other non-crop areas. DCPA is also used as a pre-emergent herbicide in agricultural fields to control annual grasses and broadleaf weeds.
Mechanism of Action
N-(2,5-dichlorophenyl)cyclopentanecarboxamide works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the death of the plant due to a lack of energy production. N-(2,5-dichlorophenyl)cyclopentanecarboxamide is a pre-emergent herbicide, which means it needs to be applied before the weeds emerge from the soil.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)cyclopentanecarboxamide has been found to have no significant effects on the biochemical and physiological processes of mammals and birds. However, it can cause eye and skin irritation if it comes into contact with them.
Advantages and Limitations for Lab Experiments
N-(2,5-dichlorophenyl)cyclopentanecarboxamide is a widely used herbicide that has been extensively studied for its herbicidal properties. It is easy to synthesize and has a low toxicity to mammals and birds, making it a safe herbicide to use in non-crop areas. However, N-(2,5-dichlorophenyl)cyclopentanecarboxamide can be toxic to aquatic organisms if it enters water bodies through runoff.
Future Directions
There are several future directions for research on N-(2,5-dichlorophenyl)cyclopentanecarboxamide. One area of research could be to develop new formulations of N-(2,5-dichlorophenyl)cyclopentanecarboxamide that are more effective against resistant weeds. Another area of research could be to study the effects of N-(2,5-dichlorophenyl)cyclopentanecarboxamide on soil microorganisms and soil health. Additionally, research could be conducted to develop new methods for the synthesis of N-(2,5-dichlorophenyl)cyclopentanecarboxamide that are more efficient and environmentally friendly.
Synthesis Methods
N-(2,5-dichlorophenyl)cyclopentanecarboxamide can be synthesized by reacting 2,5-dichlorobenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(2,5-dichlorophenyl)cyclopentanecarboxamide.
Scientific Research Applications
N-(2,5-dichlorophenyl)cyclopentanecarboxamide has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-(2,5-dichlorophenyl)cyclopentanecarboxamide is also known to have a low toxicity to mammals and birds, making it a safe herbicide to use in non-crop areas.
properties
Molecular Formula |
C12H13Cl2NO |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H13Cl2NO/c13-9-5-6-10(14)11(7-9)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) |
InChI Key |
XJZXLHWIYJXJLM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![5-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione](/img/structure/B289643.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)


![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
